molecular formula C18H16Cl2N4O3 B3857815 N-[(4-chlorophenyl)methylideneamino]-2-[2-[2-[(4-chlorophenyl)methylidene]hydrazinyl]-2-oxoethoxy]acetamide

N-[(4-chlorophenyl)methylideneamino]-2-[2-[2-[(4-chlorophenyl)methylidene]hydrazinyl]-2-oxoethoxy]acetamide

Cat. No.: B3857815
M. Wt: 407.2 g/mol
InChI Key: ZTMZXURRIBELNH-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methylideneamino]-2-[2-[2-[(4-chlorophenyl)methylidene]hydrazinyl]-2-oxoethoxy]acetamide is a complex organic compound characterized by the presence of chlorophenyl groups and hydrazinyl linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methylideneamino]-2-[2-[2-[(4-chlorophenyl)methylidene]hydrazinyl]-2-oxoethoxy]acetamide typically involves the condensation of 4-chlorobenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Advanced techniques, such as flow chemistry, may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methylideneamino]-2-[2-[2-[(4-chlorophenyl)methylidene]hydrazinyl]-2-oxoethoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives or other reduced forms.

    Substitution: The chlorophenyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are optimized based on the specific reaction being carried out.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-[(4-chlorophenyl)methylideneamino]-2-[2-[2-[(4-chlorophenyl)methylidene]hydrazinyl]-2-oxoethoxy]acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methylideneamino]-2-[2-[2-[(4-chlorophenyl)methylidene]hydrazinyl]-2-oxoethoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-chlorophenyl)methylideneamino]-2-[2-[2-[(4-chlorophenyl)methylidene]hydrazinyl]-2-oxoethoxy]acetamide is unique due to its specific structural features, such as the presence of multiple chlorophenyl groups and hydrazinyl linkages. These features confer distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-[(4-chlorophenyl)methylideneamino]-2-[2-[2-[(4-chlorophenyl)methylidene]hydrazinyl]-2-oxoethoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N4O3/c19-15-5-1-13(2-6-15)9-21-23-17(25)11-27-12-18(26)24-22-10-14-3-7-16(20)8-4-14/h1-10H,11-12H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMZXURRIBELNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)COCC(=O)NN=CC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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